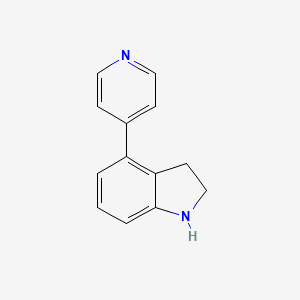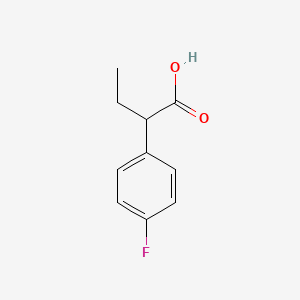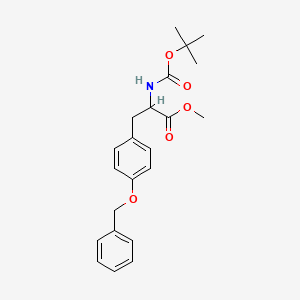
Nonafluoropentanal hydrate
Descripción general
Descripción
Nonafluoropentanal hydrate is a chemical compound with the molecular formula C5H3F9O2. It is also known by its IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentanal hydrate. This compound is characterized by the presence of nine fluorine atoms, making it a highly fluorinated aldehyde hydrate. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Nonafluoropentanal hydrate can be synthesized through several methods. One common synthetic route involves the oxidation of perfluorobutyl ethylene using potassium permanganate in the presence of sulfuric acid and tetrabutylammonium bromide. The reaction is carried out in an aqueous medium, and the product is isolated by distillation under reduced pressure . Industrial production methods may vary, but they generally follow similar principles of oxidation and purification.
Análisis De Reacciones Químicas
Nonafluoropentanal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form perfluoropentanoic acid.
Reduction: Reduction reactions can convert it to nonafluoropentanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
Nonafluoropentanal hydrate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, particularly in drug design and development, leverages its fluorinated structure.
Mecanismo De Acción
The mechanism of action of nonafluoropentanal hydrate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules. The compound’s effects are mediated through pathways involving nucleophilic addition reactions, where water or other nucleophiles add to the carbonyl group of the aldehyde, forming hydrates .
Comparación Con Compuestos Similares
Nonafluoropentanal hydrate can be compared with other fluorinated aldehydes and hydrates, such as:
Perfluorobutanal hydrate: Similar in structure but with fewer fluorine atoms.
Perfluoropentanoic acid: The oxidized form of this compound.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZESRIBVQIPIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896757 | |
| Record name | Perfluoropentanal hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907607-08-3 | |
| Record name | Perfluoropentanal hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)




![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)





